molecular formula C14H12N2 B3049340 1,2,3,4-Tetrahydroacridine-9-carbonitrile CAS No. 202657-86-1

1,2,3,4-Tetrahydroacridine-9-carbonitrile

Cat. No. B3049340
CAS RN: 202657-86-1
M. Wt: 208.26 g/mol
InChI Key: VEHATGLGJQJYIM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroacridine-9-carbonitrile is a π-conjugated heteroaromatic compound . It is a member of acridines and an aromatic amine . It is known for its numerous applications in different branches of medicinal chemistry, dye industry, and metal chemosensing . It has a strong electron donating capacity and interesting optoelectronic properties .


Synthesis Analysis

The synthesis of certain tetrahydroacridine derivatives has been studied . The starting material, acridine hydrazide, could be prepared through the interaction between cyclohexanone and anthranilic acid, then chlorination of the product, then condensation of the last compound with hydrazine hydrate .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydroacridine-9-carbonitrile is C14H12N2 . It is a partially hydrogenated analogue of acridines .


Chemical Reactions Analysis

The electrochemical investigations of 1,2,3,4-tetrahydroacridine-9-carboxamide were carried out in two organic solvents, acetonitrile (ACN) and dimethylformamide (DMF), using three methods: cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry .


Physical And Chemical Properties Analysis

The diffusion coefficients for 1,2,3,4-tetrahydroacridine-9-carboxamide, calculated using Randles-Sevcik equation, are 4.61۰10-5 cm2/s for ACN, and 0.82۰10-5 cm2/s in DMF .

Safety And Hazards

The hazard statements for 1,2,3,4-Tetrahydro-9-acridinecarbonitrile include Acute Tox. 3 Oral - Carc. 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Tacrine, a derivative of 1,2,3,4-Tetrahydroacridine, causes liver toxicity at a therapeutic dose .

Future Directions

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

properties

IUPAC Name

1,2,3,4-tetrahydroacridine-9-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1,3,5,7H,2,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHATGLGJQJYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362873
Record name 1,2,3,4-tetrahydroacridine-9-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroacridine-9-carbonitrile

CAS RN

202657-86-1
Record name 1,2,3,4-tetrahydroacridine-9-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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